molecular formula C7H10N2O2 B032576 4,6-Dimethoxypyridin-2-amine CAS No. 914348-23-5

4,6-Dimethoxypyridin-2-amine

Cat. No.: B032576
CAS No.: 914348-23-5
M. Wt: 154.17 g/mol
InChI Key: FFYYHFMMWZGEMB-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyridin-2-amine is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 2 position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,6-Dimethoxypyridin-2-amine are not fully characterized. It is known that pyrimidine derivatives, which are structurally similar to this compound, play crucial roles in biochemical reactions . They interact with various enzymes and proteins, often serving as building blocks for nucleic acids .

Cellular Effects

Some pyrimidine derivatives have been shown to exhibit anticancer properties . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the stability and degradation of chemical compounds can significantly impact their long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of chemical compounds can be influenced by various factors, including transporters and binding proteins .

Subcellular Localization

The subcellular localization of a compound can significantly impact its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethoxypyridin-2-amine can be synthesized through several methods. One common approach involves the methylation of 2-amino-4,6-dihydroxypyridine using dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is typically carried out at elevated temperatures around 150°C for about 10 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of dimethyl carbonate as a methylating agent due to its non-toxic and environmentally friendly nature. The process is optimized to achieve high conversion rates and selectivity, minimizing the generation of waste and reducing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives. Substitution reactions result in the replacement of methoxy groups with other functional groups .

Scientific Research Applications

4,6-Dimethoxypyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    4,6-Dimethoxypyrimidin-2-amine: Another closely related compound with a pyrimidine ring.

Uniqueness

4,6-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dimethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYYHFMMWZGEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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